Seltorexant hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

塞尔托雷昔 (盐酸盐),也称为其研发代号 MIN-202 和 JNJ-42847922,是一种正在开发的用于治疗重度抑郁症和失眠的药物。 它是食欲素 OX2 受体的选择性拮抗剂,在调节清醒和觉醒中起着至关重要的作用 .

准备方法

塞尔托雷昔的合成涉及一系列化学反应,包括一个关键的 (3 + 2) 环加成反应,该反应在非常高的温度 (>250°C) 下发生。 这种具有挑战性的高温环加成反应已在连续流动过程中得到证实,为改进的合成路线建立了概念验证 . 塞尔托雷昔的工业生产方法仍在开发中,目前正在进行研究以优化合成和放大工艺。

化学反应分析

塞尔托雷昔会经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个原子或原子团替换一个原子或原子团。

这些反应中常用的试剂和条件包括高温、特定催化剂和受控环境,以确保形成所需产物。 这些反应形成的主要产物是导致最终化合物塞尔托雷昔的中间体 .

科学研究应用

塞尔托雷昔在各种科学研究应用中显示出前景,特别是在医药和神经科学领域。 它正在被研究用于通过选择性拮抗食欲素 OX2 受体来治疗重度抑郁症和失眠 . 临床试验已证明其在改善重度抑郁症患者的抑郁症状和睡眠障碍方面的功效 . 此外,塞尔托雷昔正在探索其在治疗与过度觉醒和睡眠障碍相关的其他疾病方面的潜在用途 .

作用机制

塞尔托雷昔通过选择性拮抗食欲素 OX2 受体发挥其作用,该受体参与调节清醒和觉醒。 通过阻断该受体,塞尔托雷昔降低过度觉醒并促进睡眠,从而减轻抑郁症和失眠的症状 . 涉及的分子靶标和途径包括食欲素信号通路,该通路在维持清醒和调节睡眠-觉醒周期中起着关键作用 .

相似化合物的比较

塞尔托雷昔在选择性拮抗食欲素 OX2 受体方面具有独特性,使其区别于其他食欲素受体拮抗剂,例如苏沃雷昔、伦博雷昔和达里多雷昔,它们是双重食欲素受体拮抗剂 (DORA),靶向 OX1 和 OX2 受体 . 这种选择性拮抗作用使塞尔托雷昔能够专门靶向 OX2 受体,可能提供更集中的治疗效果,并减少副作用 .

类似的化合物包括:

苏沃雷昔: 一种用于治疗失眠的双重食欲素受体拮抗剂。

伦博雷昔: 另一种用于治疗失眠的双重食欲素受体拮抗剂。

达里多雷昔: 一种也用于治疗失眠的双重食欲素受体拮抗剂。

生物活性

Seltorexant hydrochloride, also known by its developmental code names MIN-202 and JNJ-42847922, is a novel orexin receptor antagonist that is currently under investigation for the treatment of major depressive disorder (MDD) and insomnia. This article aims to provide a detailed overview of the biological activity of seltorexant, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse sources.

Pharmacological Profile

Mechanism of Action

Seltorexant selectively antagonizes the orexin OX2 receptor (OX2R), with a high binding affinity (pKi values of 8.0 for human and 8.1 for rat OX2R) . This selectivity distinguishes it from dual orexin receptor antagonists (DORAs) like suvorexant, which target both OX1 and OX2 receptors. The mechanism of action involves blocking the wake-promoting effects of orexin, thereby facilitating sleep onset and potentially improving mood disorders.

Pharmacokinetics

Seltorexant exhibits rapid absorption with peak plasma concentrations reached within 0.3 to 1.5 hours post-administration. Its elimination half-life ranges from 2 to 3 hours, allowing for minimal residual effects after administration . The drug is primarily metabolized by the cytochrome P450 enzyme CYP3A4 .

Clinical Efficacy

Clinical Trials Overview

Seltorexant has undergone several clinical trials to assess its efficacy in treating MDD and insomnia. Key findings from these studies are summarized in the following table:

Efficacy Results

In a pivotal Phase 3 study, seltorexant demonstrated statistically significant improvements in depressive symptoms as measured by the Montgomery-Asberg Depression Rating Scale (MADRS) total score . Notably, patients receiving seltorexant reported improved sleep quality and reduced insomnia severity compared to placebo groups.

Safety Profile

Adverse Events

Seltorexant has been generally well-tolerated across clinical trials. Common adverse events reported include:

- Somnolence

- Fatigue

- Dizziness

- Headache

- Abdominal discomfort

- Nightmares

The incidence of these side effects was comparable between treatment and placebo groups, indicating a favorable safety profile .

Case Studies

Several case studies have highlighted the potential of seltorexant in clinical practice:

- Case Study on MDD and Insomnia : A patient with treatment-resistant MDD who was previously on SSRIs showed significant improvement in both mood and sleep quality after initiating seltorexant therapy at a dose of 20 mg.

- Longitudinal Study : In a cohort of patients with both MDD and chronic insomnia, long-term use of seltorexant led to sustained improvements in sleep onset latency and overall mood stability over six months.

属性

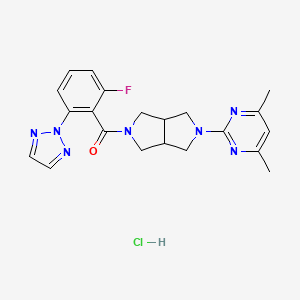

IUPAC Name |

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN7O.ClH/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29;/h3-8,15-16H,9-12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILZQJZQERNISU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。